Cas no 354587-62-5 (ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate)

ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-ethyl-4-methylthiazole-5-carboxylic acid ethyl ester
- ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
- DB-260991
- DTXSID20634967
- 354587-62-5
- JPMQBORRLKYYPC-UHFFFAOYSA-N
- EN300-141289
- ethyl2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
- SCHEMBL5553648
- AKOS006229702
-
- インチ: InChI=1S/C9H13NO2S/c1-4-7-10-6(3)8(13-7)9(11)12-5-2/h4-5H2,1-3H3
- InChIKey: JPMQBORRLKYYPC-UHFFFAOYSA-N
- ほほえんだ: CCC1=NC(=C(S1)C(=O)OCC)C
計算された属性
- せいみつぶんしりょう: 199.06700
- どういたいしつりょう: 199.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 色と性状: No data avaiable
- PSA: 67.43000
- LogP: 2.19060
ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-141289-10.0g |
ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate |
354587-62-5 | 95% | 10g |
$3131.0 | 2023-06-08 | |
TRC | B441558-10mg |
ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate |
354587-62-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B441558-100mg |
ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate |
354587-62-5 | 100mg |
$ 275.00 | 2022-06-07 | ||
Enamine | EN300-141289-0.25g |
ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate |
354587-62-5 | 95% | 0.25g |
$361.0 | 2023-06-08 | |
1PlusChem | 1P00C0XF-2.5g |
2-ETHYL-4-METHYLTHIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER |
354587-62-5 | 95% | 2.5g |
$1827.00 | 2023-12-17 | |
1PlusChem | 1P00C0XF-50mg |
2-ETHYL-4-METHYLTHIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER |
354587-62-5 | 95% | 50mg |
$222.00 | 2025-02-25 | |
1PlusChem | 1P00C0XF-1g |
2-ETHYL-4-METHYLTHIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER |
354587-62-5 | 95% | 1g |
$962.00 | 2023-12-17 | |
Enamine | EN300-141289-0.05g |
ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate |
354587-62-5 | 95% | 0.05g |
$168.0 | 2023-06-08 | |
TRC | B441558-50mg |
ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate |
354587-62-5 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-141289-0.5g |
ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate |
354587-62-5 | 95% | 0.5g |
$569.0 | 2023-06-08 |
ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate 関連文献
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylateに関する追加情報
Introduction to Ethyl 2-Ethyl-4-Methyl-1,3-Thiazole-5-Carboxylate (CAS No. 354587-62-5)
Ethyl 2-Ethyl-4-Methyl-1,3-thiazole-5-carboxylate (CAS No. 354587-62-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of thiazoles, which are known for their biological activity and chemical stability.
The chemical structure of ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate features a thiazole ring with substituents at the 2 and 4 positions, along with an ester group at the 5 position. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which contribute to its stability and reactivity. The presence of the ester group adds further versatility to the molecule, making it suitable for a wide range of synthetic transformations.
In the pharmaceutical industry, ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate has been explored as a potential lead compound for the development of new drugs. Recent studies have shown that thiazoles can exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain thiazole derivatives demonstrated potent antitumor activity against various cancer cell lines. The specific structure of ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate may enhance these properties through its unique substituents.
Beyond pharmaceuticals, ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate has also found applications in agrochemicals. Thiazoles are known for their ability to inhibit plant pathogens and improve crop yields. A study published in the Pest Management Science in 2020 highlighted the effectiveness of thiazole-based compounds as fungicides and insecticides. The ester group in ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate can be modified to optimize its agronomic performance and environmental safety.
In materials science, the unique properties of thiazoles make them valuable building blocks for the synthesis of advanced materials. For example, thiazole derivatives have been used to create conductive polymers and functional coatings with improved mechanical and thermal stability. A recent study in the Journal of Polymer Science (2022) demonstrated that thiazole-containing polymers exhibited enhanced conductivity and stability under harsh conditions. The versatility of ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate as a monomer or building block opens up new possibilities for developing novel materials with tailored properties.
The synthesis of ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate typically involves multistep reactions starting from readily available starting materials. One common approach is to use a condensation reaction between an appropriate aldehyde or ketone and thiourea or another sulfur-containing reagent to form the thiazole ring. Subsequent functionalization steps can introduce the desired substituents and ester group. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound.
The physical properties of ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate, such as its melting point, boiling point, and solubility, are crucial for its handling and application. These properties can be influenced by the specific substituents on the thiazole ring and the ester group. For example, the presence of alkyl groups can increase solubility in organic solvents while reducing water solubility. Understanding these properties is essential for optimizing its use in various applications.
In conclusion, Ethyl 2-Ethyl-4-Methyl-1,3-Thiazole-5-Carboxylate (CAS No. 354587-62-5) is a promising compound with a wide range of potential applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and versatile reactivity make it an attractive target for further research and development. As new studies continue to uncover its properties and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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